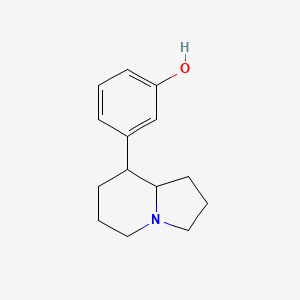
(+)-3-(Octahydro-indolizin-8-yl)-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-3-(Octahydro-indolizin-8-yl)-phenol is a compound that belongs to the class of indolizines, which are nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolizines, including (+)-3-(Octahydro-indolizin-8-yl)-phenol, can be achieved through various methodologies. Classical methods such as the Scholtz or Chichibabin reactions have been widely used . Recent advances have introduced new strategies, including transition metal-catalyzed reactions and oxidative coupling . For example, the synthesis of π-expanded indolizines starting from 2-(quinolin-2-yl)acetates and nitroolefins in the presence of cerium(III) salt has been reported .
Industrial Production Methods: Industrial production of indolizines often involves the use of efficient and scalable synthetic routes. Radical-induced synthetic approaches are gaining attention due to their high atom- and step-economy, efficient heterocycle construction, and efficient C–C or C–X bond construction .
Chemical Reactions Analysis
Types of Reactions: (+)-3-(Octahydro-indolizin-8-yl)-phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For instance, cerium(III) salt has been used in the synthesis of π-expanded indolizines .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction of 2-(quinolin-2-yl)acetates with nitroolefins in the presence of cerium(III) salt yields π-expanded indolizines .
Scientific Research Applications
(+)-3-(Octahydro-indolizin-8-yl)-phenol has a variety of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other indolizine derivatives . In biology and medicine, indolizine derivatives have shown potential as organic fluorescent molecules for biological and material applications . Additionally, indolizines are being explored for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of (+)-3-(Octahydro-indolizin-8-yl)-phenol involves its interaction with specific molecular targets and pathways. Indolizines are known to interact with various biological targets, including enzymes and receptors, leading to their diverse biological activities . The exact molecular targets and pathways involved depend on the specific indolizine derivative and its structure .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (+)-3-(Octahydro-indolizin-8-yl)-phenol include other indolizine derivatives such as pyrrolo[1,2-a]pyridine and its analogues . These compounds share a similar nitrogen-containing heterocyclic structure and exhibit comparable biological activities .
Uniqueness: What sets this compound apart from other indolizine derivatives is its specific structure, which may confer unique biological activities and applications . The presence of the octahydro-indolizin-8-yl moiety and the phenol group can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
3-(1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl)phenol |
InChI |
InChI=1S/C14H19NO/c16-12-5-1-4-11(10-12)13-6-2-8-15-9-3-7-14(13)15/h1,4-5,10,13-14,16H,2-3,6-9H2 |
InChI Key |
WOXUXMJHVREOKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2CCCN2C1)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















